molecular formula C12H13NO2 B12450499 2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde

2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde

Katalognummer: B12450499
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: KXJJDSPFLPLVQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde is an organic compound with the molecular formula C12H13NO2. It is characterized by the presence of a benzaldehyde group substituted with a 2-methyl group and a 2-oxopyrrolidin-1-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with 2-oxopyrrolidine. One common method involves the use of a base such as sodium hydride to deprotonate the 2-oxopyrrolidine, followed by nucleophilic addition to the 2-methylbenzaldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the 2-oxopyrrolidin-1-yl group may interact with biological receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-oxopyrrolidin-1-yl)benzaldehyde
  • 2-(2-oxopyrrolidin-1-yl)acetohydrazides
  • 4-(2-Methyl-5-oxopyrrolidin-1-yl)benzamide

Uniqueness

2-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde is unique due to the presence of both a 2-methyl group and a 2-oxopyrrolidin-1-yl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

2-methyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H13NO2/c1-9-7-11(5-4-10(9)8-14)13-6-2-3-12(13)15/h4-5,7-8H,2-3,6H2,1H3

InChI-Schlüssel

KXJJDSPFLPLVQO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.